molecular formula C8H18Cl2N2 B3104359 N,N-diethylbut-2-yne-1,4-diamine dihydrochloride CAS No. 147555-81-5

N,N-diethylbut-2-yne-1,4-diamine dihydrochloride

Cat. No. B3104359
CAS RN: 147555-81-5
M. Wt: 213.15 g/mol
InChI Key: DFBHPWRJYKACKR-UHFFFAOYSA-N
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Description

“N,N-diethylbut-2-yne-1,4-diamine dihydrochloride” is a chemical compound with the CAS Number: 147555-81-5 . It has a molecular weight of 213.15 and its IUPAC name is N1,N~1~-diethyl-2-butyne-1,4-diamine dihydrochloride . It is a solid substance .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H16N2.2ClH/c1-3-10(4-2)8-6-5-7-9;;/h3-4,7-9H2,1-2H3;2*1H . The InChI key is DFBHPWRJYKACKR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 213.15 . The InChI code is 1S/C8H16N2.2ClH/c1-3-10(4-2)8-6-5-7-9;;/h3-4,7-9H2,1-2H3;2*1H and the InChI key is DFBHPWRJYKACKR-UHFFFAOYSA-N .

Scientific Research Applications

  • Chiral Lithium Diamides Synthesis : Chiral diamino diethers, similar in structure to N,N-diethylbut-2-yne-1,4-diamine dihydrochloride, have been synthesized from N-isopropyl valinol or alaninol and lithiated, yielding complex crystal structures and varied coordination environments for lithium atoms. These compounds have applications in asymmetric synthesis and molecular structural studies (Su et al., 2014).

  • Amoebicidal Activity : N,N'-di[3-(2,4-dialkoxy-5-alkylphenyl) propyl]-1,2 ethane; 1,4-butane and 1,4-benzene diamines, structurally related to this compound, have been synthesized and tested for their in vitro amoebicidal activity against E. histolytica, indicating potential applications in treating amoebic infections (Kachroo, Gupta, & Wadhawan, 1986).

  • Cancer Drug Synthesis : The compound has been used in the synthesis of potential anticancer drugs. For example, N1, N11 Diethylnorspermine, a potential new anticancer drug, was synthesized with a similar compound at its core, indicating its relevance in pharmaceutical research for cancer treatment (Hicks & Huang, 1997).

  • Polymerization and Catalysis : These types of compounds have been used in the polymerization of methyl methacrylate under conditions of atom transfer radical polymerization, suggesting their utility in polymer science and material engineering (Ibrahim et al., 2004).

  • Synthesis of Schiff Bases : Compounds similar to this compound have been used in the synthesis of Schiff bases with applications in coordination chemistry and the study of metal complexes (Bhowmik et al., 2010).

properties

IUPAC Name

N',N'-diethylbut-2-yne-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-3-10(4-2)8-6-5-7-9;;/h3-4,7-9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBHPWRJYKACKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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